molecular formula C12H9N3O2 B3023040 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid CAS No. 685107-38-4

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid

Cat. No.: B3023040
CAS No.: 685107-38-4
M. Wt: 227.22 g/mol
InChI Key: SPUWGRXKFQCJJW-UHFFFAOYSA-N
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Description

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid typically involves the condensation of 2-aminobenzimidazole with appropriate carboxylic acid derivatives. One common method includes heating the reactants under reflux in pyridine, which facilitates the formation of the pyrimidobenzimidazole scaffold . Another efficient approach involves the use of enamino ketones as building blocks, which are reacted in the presence of triethylamine in 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include pyridine, triethylamine, and various solvents like 1,4-dioxane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other related compounds.

Properties

IUPAC Name

4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-8(11(16)17)6-13-12-14-9-4-2-3-5-10(9)15(7)12/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUWGRXKFQCJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408309
Record name 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685107-38-4
Record name 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
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